

Amthamine: A Comparative Review of a Selective Histamine H2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Amthamine				
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For researchers, scientists, and drug development professionals, **Amthamine** stands out as a potent and selective experimental compound for investigating the histamine H2 receptor system. This guide provides a comprehensive comparison of **Amthamine** with other key research compounds, supported by experimental data to inform compound selection and experimental design.

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a highly selective agonist for the histamine H2 receptor.[1][2] Its utility in research stems from its ability to potently stimulate H2 receptors with minimal off-target effects at H1 and H3 receptors, making it a valuable tool for elucidating the physiological and pathological roles of the H2 receptor.[1][2] This guide will delve into the comparative pharmacology of Amthamine, presenting its binding affinity and functional potency alongside other critical research compounds such as the endogenous ligand histamine and other synthetic agonists like dimaprit and impromidine.

Comparative Binding Affinity at Histamine Receptors

The selectivity of a research compound is paramount for accurate and reproducible experimental results. The following table summarizes the binding affinities (Ki) of **Amthamine** and other relevant compounds at the four subtypes of histamine receptors. Lower Ki values indicate a higher binding affinity.



Compound	H1 Receptor Ki (nM)	H2 Receptor Ki (nM)	H3 Receptor Ki (nM)	H4 Receptor Ki (nM)
Amthamine	>10,000	63.1	>10,000	7,943
Histamine	250	31.6	4.7	3.8
Dimaprit	>10,000	158.5	>10,000	>10,000
Impromidine	>10,000	7.9	25.1	26.9

Data compiled from multiple sources.

As the data illustrates, **Amthamine** exhibits a clear preference for the H2 receptor, with significantly weaker affinity for H1, H3, and H4 receptors. This high selectivity contrasts with the endogenous ligand, histamine, which binds with high affinity to all four receptor subtypes, and impromidine, which shows considerable affinity for H3 and H4 receptors in addition to H2. Dimaprit also demonstrates H2 selectivity, though with a lower affinity compared to **Amthamine**.

Functional Potency and Efficacy

Beyond binding, the functional consequence of receptor activation is a critical parameter. The following table compares the potency (EC50 or pD2) and efficacy of **Amthamine** and its counterparts in various functional assays. A lower EC50 or a higher pD2 value signifies greater potency.



Compound	Assay	Tissue/Cell Line	Potency (EC50/pD2)	Efficacy
Amthamine	Gastric Acid Secretion	Rat isolated gastric fundus	18.9 μM (EC50)	Full Agonist
Amthamine	Inotropy	Guinea-pig atria	6.72 (pD2)	Full Agonist
Amthamine	Inotropy	Human atrium	5.38 (pD2)	Full Agonist
Histamine	Inotropy	Guinea-pig atria	~6.7 (pD2)	Full Agonist
Dimaprit	Inotropy	Guinea-pig atria	~5.7 (pD2)	Full Agonist
Impromidine	Inotropy	Human heart	-	Partial Agonist

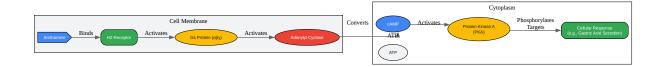
Data compiled from multiple sources.[1]

In functional assays, **Amthamine** consistently demonstrates its role as a full agonist at the H2 receptor, with potency comparable to or slightly higher than histamine in some preparations. For instance, in stimulating gastric acid secretion and increasing cardiac contractility, **Amthamine** is significantly more potent than dimaprit. Notably, while impromidine is a potent H2 agonist, it acts as a partial agonist in the human heart, meaning it cannot elicit the same maximal response as a full agonist like **Amthamine**.

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist like **Amthamine** initiates a well-defined intracellular signaling cascade. The H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. This interaction triggers a series of events culminating in a physiological response.





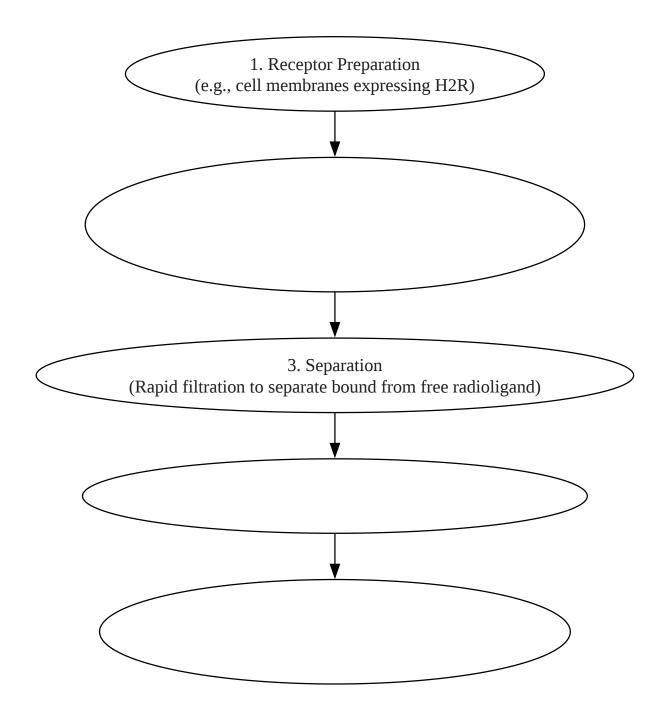
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Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.





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References

- 1. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- To cite this document: BenchChem. [Amthamine: A Comparative Review of a Selective Histamine H2 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667264#literature-review-comparing-amthamine-to-other-research-compounds]

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